4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate is a chemical compound with the molecular formula and a molecular weight of 338.4 g/mol. This compound is classified as an ester, specifically a benzoate derivative, containing a tetrazole moiety. The presence of the tetrazole ring is notable for its biological activity, making this compound of interest in medicinal chemistry and drug development.
The synthesis of 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate can be achieved through various methods, primarily involving the coupling of tetrazole derivatives with benzoate esters. One effective approach includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, where aryl boronic acids react with bromo-substituted tetrazoles in the presence of a palladium catalyst. This method is efficient for synthesizing substituted tetrazoles due to its modularity and ability to form carbon-carbon bonds under mild conditions .
The general procedure involves:
The molecular structure of 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate features:
The compound can participate in various chemical reactions typical for esters and heterocycles:
For instance, hydrolysis can be performed by treating the compound with aqueous sodium hydroxide, leading to the formation of 4-butoxybenzoic acid and 1H-tetrazole .
The mechanism of action for compounds containing tetrazole rings often involves their interaction with biological targets, such as enzymes or receptors. Tetrazoles have been shown to exhibit diverse biological activities, including antimicrobial and anticancer properties.
Research indicates that tetrazole derivatives can inhibit specific enzymes or disrupt cellular processes, leading to therapeutic effects against various diseases . For example, studies have demonstrated that certain tetrazole-containing compounds possess antifungal and anticancer activities by interfering with cell signaling pathways.
Relevant data includes density (not available), boiling point (not available), and melting point (not available) which are essential for determining handling and storage conditions .
4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate has potential applications in:
Research into tetrazole derivatives continues to expand their applications in drug discovery and development, particularly in areas requiring novel therapeutic agents .
The tetrazole ring serves as a privileged bioisostere for the carboxylic acid functional group in medicinal chemistry, addressing critical limitations associated with native carboxylates. Carboxylic acids exhibit metabolic instability (e.g., glucuronidation-mediated detoxification), toxicity risks, and limited passive diffusion across biological membranes—particularly problematic for central nervous system drug delivery [1]. The 5-substituted-1H-tetrazole moiety (pKa ~4.5–4.9) closely mirrors carboxylic acid acidity (pKa ~4.2–4.4) while providing enhanced metabolic stability and improved lipophilicity. This increases membrane permeability by approximately 10-fold compared to carboxylates under physiological pH conditions [4].
The molecular electrostatic potential (MEP) of tetrazolyl anions aligns with carboxylates, enabling similar ionic and hydrogen-bonding interactions with biological targets. X-ray crystallographic analyses from the Cambridge Structural Database confirm that both functional groups engage in analogous hydrogen-bonding geometries with protein residues like arginine, asparagine, and serine. For 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate, the tetrazole ring strategically replaces conventional carboxylate pharmacophores, preserving target affinity while optimizing pharmacokinetic behavior. The delocalized anionic charge across N2–N3–N4 (post-deprotonation) enhances binding entropy compared to localized carboxylate charges [3] [4].
Table 1: Comparative Physicochemical Properties of Carboxylate vs. Tetrazolyl Bioisosteres
| Property | Carboxylic Acid | 1H-Tetrazole | Biological Implication |
|---|---|---|---|
| pKa | 4.2–4.4 | 4.5–4.9 | Similar ionization state at physiological pH |
| logP (Ionized Form) | -1.0 to -0.5 | 0.5–1.5 | Enhanced membrane permeability |
| Hydrogen-Bond Acceptor Atoms | 2 | 4 | Multivalent target engagement |
| Metabolic Lability | High (Glucuronidation) | Low | Reduced toxicity risk |
1H-tetrazoles exhibit dynamic tautomerism between 1H (1,4-disubstituted) and 2H (1,5-disubstituted) configurations, governed by solvent polarity, temperature, and substituent effects. Computational analyses reveal the 1H-tautomer predominates (>95%) in aqueous solutions due to its lower free energy state (-2.3 kcal/mol relative to 2H-form) [3] [4]. This equilibrium critically influences ligand-target interactions:
For 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate, crystallographic data confirms exclusive 1H-tautomer stabilization in solid-state assemblies. This configuration enables bidentate ionic interactions with arginine guanidinium groups in biological targets—mimicking carboxylate binding but with higher directionality. Density Functional Theory (DFT) calculations further indicate that electron-withdrawing para-substituents on the phenyl ring (e.g., in the benzoate component) stabilize the 1H-form by reducing electron density at N4 [3] [4].
Table 2: Hydrogen-Bonding Probabilities of 1H-Tetrazole vs. Biological Functional Groups (CSD Analysis)
| Interaction Partner | Probability (%) | Dominant Geometry | Biological Relevance |
|---|---|---|---|
| Arginine (NH₃⁺/NH₂) | 78% | Coplanar; N-H···N₂/N₃ tetrazole | Ionic/H-bond dual interaction |
| Serine/Threonine (-OH) | 65% | Linear; O-H···N₄ | Active site anchoring |
| Aromatic π-Systems | 42% | Parallel-displaced stacking | Hydrophobic pocket binding |
Tetrazole integration into microtubule-targeting agents exploits its capacity to enforce planar, cisoid conformations essential for colchicine-site binding. Hybrid structures like 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate leverage this rigidity to position hydrophobic substituents into subpockets A (shallow) and B (deep) of tubulin’s colchicine-binding domain. Key SAR insights include:
Molecular docking validates that the tetrazole nitrogen (N3) forms a critical hydrogen bond with tubulin’s Cys241 residue (distance: 2.8 Å), while the benzoate carbonyl engages Ala316. This dual-anchor binding disrupts β-tubulin conformational flexibility, inhibiting microtubule assembly at nanomolar concentrations [5] [6].
Table 3: Impact of Tetrazole-Attached Aryl Substituents on Antiproliferative Activity
| R¹ Substituent (Phenyl) | Tubulin IC₅₀ (μM) | HeLa Cell IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| 2-Fluoro | 0.7 ± 0.1 | 0.15 ± 0.02 | -9.8 |
| 3-Chloro | 1.3 ± 0.2 | 0.28 ± 0.05 | -8.4 |
| 4-Methoxy | 8.6 ± 0.9 | 1.84 ± 0.21 | -6.1 |
| Unsubstituted | 4.2 ± 0.5 | 0.97 ± 0.12 | -7.3 |
The 4-butoxy substituent in 4-(1H-tetrazol-1-yl)phenyl 4-butoxybenzoate exemplifies meticulous chain-length optimization to harmonize lipophilicity, solubility, and target affinity. Butoxy (C₄) chains outperform shorter (ethoxy, C₂) or longer (hexyloxy, C₆) analogues through balanced hydrophobic partitioning:
The butoxy group’s conformational flexibility further enables adaptive binding to tubulin’s plasticity—validated by molecular dynamics simulations showing <1.5 Å backbone RMSD over 100 ns trajectories. This contrasts with rigid linkers (e.g., alkenes), which suffer activity loss due to subpocket size variability across tubulin isotypes [5].
Table 4: Alkoxy Chain Length Effects on Physicochemical and Biological Parameters
| Alkoxy Group | logP | Aqueous Solubility (μg/mL) | Tubulin IC₅₀ (μM) | Microsomal Stability (% Remaining) |
|---|---|---|---|---|
| Ethoxy (C₂) | 2.1 | 120 | 1.8 ± 0.3 | 95% |
| Butoxy (C₄) | 3.3 | 52 | 0.7 ± 0.1 | 85% |
| Hexyloxy (C₆) | 4.7 | 8 | 0.9 ± 0.2 | 62% |
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2